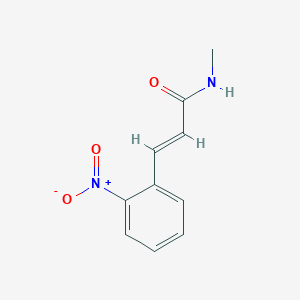

(2E)-N-methyl-3-(2-nitrophenyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2E)-N-methyl-3-(2-nitrophenyl)acrylamide, or MNPA, is an organic compound with a wide range of applications in scientific research. It is a nitrophenyl acrylamide derivative with a molecular weight of 219.19 g/mol and a melting point of 73-76 °C. MNPA is used in biochemistry and molecular biology studies for a variety of purposes, including protein and nucleic acid synthesis, enzyme activity assays, and pharmacological studies.

Wissenschaftliche Forschungsanwendungen

Polymer Science and Applications

Acrylamide derivatives are extensively studied for their potential in creating responsive and functional polymers. For instance, poly(N-isopropyl acrylamide) (PNIPAM) is a thermoresponsive polymer widely investigated for drug delivery applications. Controlled polymerization techniques such as RAFT (Reversible Addition-Fragmentation chain Transfer) have enabled the synthesis of PNIPAM with precise control over molecular weight and polydispersity, making it suitable for various biomedical applications (Convertine et al., 2004).

Corrosion Inhibition

Acrylamide derivatives have shown effectiveness as corrosion inhibitors for metals in acidic environments. A study on synthetic acrylamide derivatives demonstrated their capability to significantly reduce corrosion of copper in nitric acid solutions. These findings suggest their potential use in protecting metal surfaces in industrial applications (Ahmed Abu-Rayyan et al., 2022).

Environmental Remediation

Hydrogels based on acrylamide polymers have been synthesized for the uptake of heavy metal ions from aqueous solutions. These hydrogels can absorb metal ions effectively and subsequently convert them into nanoparticles, creating a novel approach for both water purification and the generation of catalyst systems for environmental remediation (R. Javed et al., 2018).

Wirkmechanismus

Target of Action

The primary target of (2E)-N-methyl-3-(2-nitrophenyl)acrylamide is PqsD , a key enzyme involved in signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . This enzyme plays a crucial role in the production of signal molecules, which are essential for quorum sensing, a mechanism that allows bacteria to behave collectively rather than as individuals .

Mode of Action

(2E)-N-methyl-3-(2-nitrophenyl)acrylamide acts as an inhibitor of PqsD . It binds tightly to the enzyme, thereby preventing it from catalyzing the production of signal molecules . This interaction disrupts the cell-to-cell communication process, leading to changes in bacterial behavior .

Biochemical Pathways

The inhibition of PqsD affects the quorum sensing pathway in Pseudomonas aeruginosa . This pathway involves the production and detection of signal molecules, which trigger population-wide changes in gene expression when a certain threshold concentration is reached . By inhibiting PqsD, (2E)-N-methyl-3-(2-nitrophenyl)acrylamide disrupts this pathway, affecting the bacteria’s ability to behave collectively .

Result of Action

The inhibition of PqsD by (2E)-N-methyl-3-(2-nitrophenyl)acrylamide leads to a disruption in the production of signal molecules in Pseudomonas aeruginosa . This disruption affects the bacteria’s ability to form biofilms, which are key to their survival and resistance against antibiotics . Therefore, the compound has potential anti-biofilm activity .

Eigenschaften

IUPAC Name |

(E)-N-methyl-3-(2-nitrophenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-11-10(13)7-6-8-4-2-3-5-9(8)12(14)15/h2-7H,1H3,(H,11,13)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQGXGXCPQAIAU-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C=CC1=CC=CC=C1[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC(=O)/C=C/C1=CC=CC=C1[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-methyl-3-(2-nitrophenyl)acrylamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3,4-dimethylphenyl)-3-[1-(3-fluoro-4-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine](/img/structure/B2748731.png)

![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-9-methylpurine](/img/structure/B2748739.png)

![2-({1-[(oxan-2-yl)methyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2748747.png)

![N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-nitrobenzamide](/img/structure/B2748748.png)